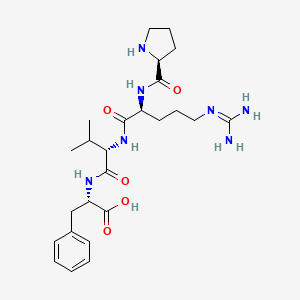![molecular formula C17H18O2S B14280414 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane CAS No. 135655-69-5](/img/structure/B14280414.png)
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is an organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is characterized by the presence of a 1,3-oxathiolane ring, which is a five-membered ring containing both oxygen and sulfur atoms. The aromatic portion of the molecule includes a methoxy-substituted phenyl group and a methyl-substituted phenyl group, connected through a methylene bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenol with formaldehyde to form 4-(4-methylphenyl)methanol. This intermediate is then reacted with 4-methoxyphenol in the presence of a suitable catalyst to form the desired product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxathiolane ring to a thiolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the oxathiolane ring allows for unique interactions with biological molecules, potentially leading to the inhibition or activation of specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenylacetonitrile: Shares the methoxyphenyl group but lacks the oxathiolane ring.
2-Methoxy-4-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Contains similar aromatic structures but differs in the functional groups attached.
Uniqueness
2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane is unique due to the presence of the 1,3-oxathiolane ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
135655-69-5 |
|---|---|
Formule moléculaire |
C17H18O2S |
Poids moléculaire |
286.4 g/mol |
Nom IUPAC |
2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3-oxathiolane |
InChI |
InChI=1S/C17H18O2S/c1-13-2-4-14(5-3-13)12-19-16-8-6-15(7-9-16)17-18-10-11-20-17/h2-9,17H,10-12H2,1H3 |
Clé InChI |
SGSVJBBTIOVVLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3OCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
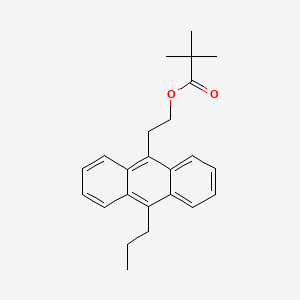
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)

![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
![(5E)-5-[(5-phenylfuran-2-yl)methylidene]furan-2(5H)-one](/img/structure/B14280351.png)
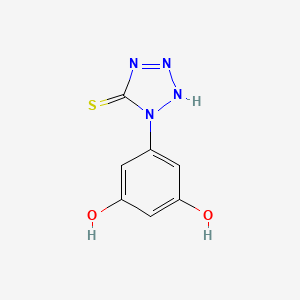
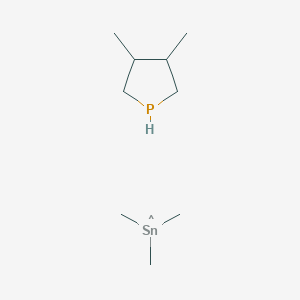
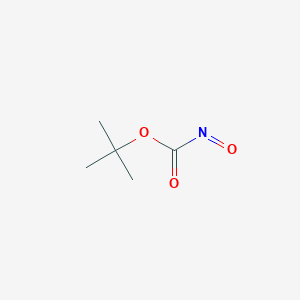
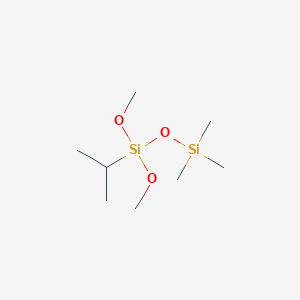

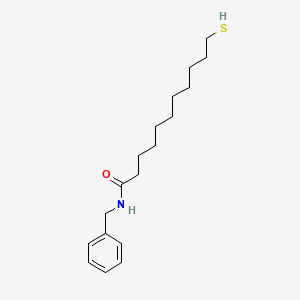
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
